molecular formula C22H29FO4 B14809604 1,4-Pregnadien-9alpha-fluoro-16alpha-methyl-11beta,17,diol-3,20-dione

1,4-Pregnadien-9alpha-fluoro-16alpha-methyl-11beta,17,diol-3,20-dione

Cat. No.: B14809604
M. Wt: 376.5 g/mol
InChI Key: IKGBPSZWCRRUQS-IMMXRFPKSA-N
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Description

1,4-Pregnadien-9alpha-fluoro-16alpha-methyl-11beta,17,diol-3,20-dione is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Pregnadien-9alpha-fluoro-16alpha-methyl-11beta,17,diol-3,20-dione involves multiple steps starting from basic steroidal structures. One common method involves the following steps :

    Starting Material: 16alpha,17alpha-epoxyprogesterone.

    Reduction: Reduction of the 11-keto group to form 11beta-hydroxy.

    Dehydration: Formation of a double bond at the 9(11) position.

    Addition: Addition of a fluorine atom at the 9alpha position.

    Hydrolysis: Hydrolysis of the epoxide to form the 17alpha-hydroxy group.

    Acetylation: Acetylation of the 21-hydroxy group to form the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar steps but optimized for yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

1,4-Pregnadien-9alpha-fluoro-16alpha-methyl-11beta,17,diol-3,20-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating Agents: Hydrogen fluoride, bromine.

    Hydrolyzing Agents: Aqueous acids or bases.

Major Products

The major products formed from these reactions include various hydroxylated, ketonized, and halogenated derivatives of the parent compound .

Scientific Research Applications

1,4-Pregnadien-9alpha-fluoro-16alpha-methyl-11beta,17,diol-3,20-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Pregnadien-9alpha-fluoro-16alpha-methyl-11beta,17,diol-3,20-dione involves binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of anti-inflammatory genes and suppresses the expression of pro-inflammatory genes. The compound also inhibits the activity of phospholipase A2, reducing the production of inflammatory mediators such as prostaglandins and leukotrienes .

Comparison with Similar Compounds

Similar Compounds

    Prednisolone: Another corticosteroid with similar anti-inflammatory properties but less potent than 1,4-Pregnadien-9alpha-fluoro-16alpha-methyl-11beta,17,diol-3,20-dione.

    Betamethasone: A closely related compound with similar potency and applications.

    Hydrocortisone: A naturally occurring corticosteroid with lower potency

Uniqueness

This compound is unique due to its high potency, longer duration of action, and reduced mineralocorticoid activity compared to other corticosteroids. This makes it particularly effective in treating severe inflammatory and autoimmune conditions .

Properties

Molecular Formula

C22H29FO4

Molecular Weight

376.5 g/mol

IUPAC Name

(8S,9R,10S,11S,13R,14S,16R,17S)-17-acetyl-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H29FO4/c1-12-9-17-16-6-5-14-10-15(25)7-8-19(14,3)21(16,23)18(26)11-20(17,4)22(12,27)13(2)24/h7-8,10,12,16-18,26-27H,5-6,9,11H2,1-4H3/t12-,16+,17+,18+,19+,20-,21+,22-/m1/s1

InChI Key

IKGBPSZWCRRUQS-IMMXRFPKSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@]2([C@@]1(C(=O)C)O)C)O)F)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)C)O)C)O)F)C

Origin of Product

United States

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